VUF15888
Description
VUF15888 (4d) is a molecular photoswitchable ligand designed to modulate the CXCR3 chemokine receptor, a G protein-coupled receptor (GPCR) implicated in immune regulation and inflammatory diseases . It belongs to a class of azobenzene-based compounds that undergo reversible isomerization between cis and trans configurations upon light exposure. This photochemical property enables precise spatiotemporal control over receptor activity, making it a valuable tool in photopharmacology .
Structurally, this compound features a central azobenzene core with halogen substituents (e.g., chlorine or fluorine) on the outer aromatic ring. These substituents are critical for conferring partial agonism in the cis configuration while maintaining antagonistic activity in the trans form. The compound was developed through iterative synthesis and pharmacological screening, prioritizing substituent positioning (e.g., ortho-halogens) and electronic effects (e.g., electron-donating groups at the para position of the central ring) to optimize efficacy switching .
Properties
Molecular Formula |
C25H30BrClIN3 |
|---|---|
Molecular Weight |
614.7945 |
IUPAC Name |
N-(5-((E)-(2-Bromophenyl)diazenyl)-2-chlorobenzyl)-1-((1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)-N,N-dimethylmethanaminium iodide |
InChI |
InChI=1S/C25H30BrClN3.HI/c1-25(2)19-10-9-17(21(25)14-19)15-30(3,4)16-18-13-20(11-12-23(18)27)28-29-24-8-6-5-7-22(24)26;/h5-9,11-13,19,21H,10,14-16H2,1-4H3;1H/q+1;/p-1/b29-28+;/t19-,21-;/m0./s1 |
InChI Key |
RAQHSGBSQFAJBA-VPGCQIALSA-M |
SMILES |
C[N+](C)(CC1=CC(/N=N/C2=CC=CC=C2Br)=CC=C1Cl)CC3=CC[C@]4([H])C(C)(C)[C@@]3([H])C4.[I-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
VUF15888; VUF-15888; VUF 15888 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
VUF15888 is part of a series of azobenzene-based photoswitches targeting CXCR3. Key analogs include VUF16216 (6f) and VUF16620 (6e) , which share structural motifs but exhibit distinct pharmacological profiles. Below is a detailed comparison:
Structural and Functional Differences
| Parameter | This compound (4d) | VUF16216 (6f) | VUF16620 (6e) |
|---|---|---|---|
| Core Structure | Azobenzene with halogen substituents | Azobenzene with extended halogen/electron-donor groups | Azobenzene with modified halogen positioning |
| Key Substituents | Ortho-halogens on outer ring | Ortho-halogens + para-electron donor on central ring | Ortho-halogens with steric bulk |
| Isomerization Efficiency | Moderate | High | Moderate |
| Efficacy Switch | Subtle (partial agonist in cis) | Largest (antagonist → full agonist in cis) | Moderate (partial agonist in cis) |
| Pharmacological Impact | Partial receptor activation | Full receptor activation | Context-dependent modulation |
Mechanistic Insights
- VUF16216 (6f) : The addition of an electron-donating group at the para position of the central ring amplifies the efficacy switch. In its cis form, it acts as a full agonist, whereas the trans form acts as an antagonist. This stark contrast is attributed to enhanced steric and electronic interactions with CXCR3’s binding pocket .
- VUF16620 (6e) : Steric hindrance from bulkier substituents limits conformational flexibility, resulting in milder efficacy changes compared to VUF16214. Its cis form exhibits partial agonism, suitable for fine-tuned receptor modulation .
- This compound (4d) : Balances halogen positioning and electronic effects to achieve intermediate efficacy switching, making it a versatile tool for studying graded CXCR3 responses .
Research Findings
- Binding Affinity : VUF16216 shows the highest affinity for CXCR3 in the cis configuration (EC₅₀ = 12 nM), outperforming this compound (EC₅₀ = 45 nM) and VUF16620 (EC₅₀ = 68 nM) .
- Therapeutic Potential: VUF16216’s robust efficacy switch makes it ideal for in vivo studies requiring precise receptor activation, while this compound is better suited for in vitro assays exploring partial signaling pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
